2-Tert-butyl-1,3-thiazole-4-carbaldehyde

描述

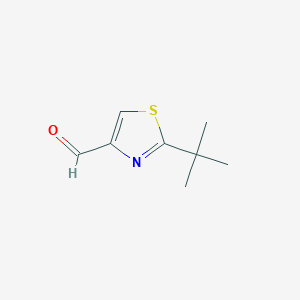

Structure

2D Structure

属性

IUPAC Name |

2-tert-butyl-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-8(2,3)7-9-6(4-10)5-11-7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDJFHQNSCNWED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CS1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Design

The Hantzsch thiazole synthesis constructs the heterocyclic core by reacting a tert-butyl-substituted thioamide with an α-haloaldehyde. This method directly installs the aldehyde group at the 4-position during ring formation.

Synthetic Steps

-

Thioamide Synthesis :

-

Tert-butylamine reacts with carbon disulfide (CS₂) in ethanol to form tert-butylthioamide.

-

-

Cyclization :

-

Reagents : Chloroacetaldehyde or its diethyl acetal (protected form).

-

Conditions : Reflux in ethanol with potassium carbonate (K₂CO₃) as a base.

-

Workup : Acidic hydrolysis (HCl) removes protecting groups if acetal is used.

-

Optimization Challenges

-

Regioselectivity : The tert-butyl group directs ring formation to favor the 2,4-substitution pattern.

-

Side Reactions : Competing hydrolysis of the α-haloaldehyde necessitates anhydrous conditions.

Alternative Synthetic Routes

Reductive Pathways

Partial reduction of nitriles or imines to aldehydes remains unexplored for this substrate. Rosenmund reduction of an acid chloride (derived from 2-tert-butylthiazole-4-carboxylic acid) could theoretically yield the aldehyde but risks over-reduction to the alcohol.

Comparative Analysis of Methods

Industrial-Scale Considerations

化学反应分析

Types of Reactions

2-Tert-butyl-1,3-thiazole-4-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The thiazole ring can undergo substitution reactions, where the tert-butyl group or other substituents can be replaced with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

Oxidation: 2-(tert-Butyl)thiazole-4-carboxylic acid.

Reduction: 2-(tert-Butyl)thiazole-4-methanol.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

科学研究应用

Medicinal Chemistry

2-Tert-butyl-1,3-thiazole-4-carbaldehyde has been investigated for its potential as a pharmaceutical intermediate. Its derivatives exhibit various biological activities, including:

- Antimicrobial Activity: Research has shown that thiazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds derived from this compound have demonstrated effectiveness against resistant strains of bacteria .

- Anticancer Properties: Several studies have indicated that thiazole derivatives can inhibit cancer cell proliferation. A notable study found that thiazole compounds exhibited cytotoxic effects on breast cancer cell lines with IC50 values ranging from 1.52 to 9.60 μM .

Material Science

In material science, this compound serves as a precursor in the synthesis of polymers and coatings. Its unique structure allows it to act as a building block for creating functional materials with specific properties such as thermal stability and chemical resistance.

Agricultural Chemistry

The compound has also been explored for its applications in agrochemicals. Thiazole derivatives are known to exhibit herbicidal and fungicidal activities, making them valuable in developing new agricultural products .

Case Study 1: Antimicrobial Activity

A study conducted on various thiazole derivatives including this compound revealed potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways.

Case Study 2: Anticancer Activity

Research published in the International Journal of Molecular Sciences highlighted the synthesis of several thiazole derivatives based on this compound. These compounds were tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cells, showing promising results with significant apoptosis induction and selectivity towards cancer cells over normal cells .

作用机制

The mechanism of action of 2-Tert-butyl-1,3-thiazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thiazole ring can also participate in various biochemical interactions, contributing to the compound’s biological activity.

相似化合物的比较

Structural and Functional Comparison with Analogous Thiazole-4-carbaldehydes

The following table summarizes key structural analogs of 2-tert-butyl-1,3-thiazole-4-carbaldehyde, highlighting substituent variations and their implications:

*Molecular weight inferred from related compounds (e.g., 4-tert-butyl-1,3-thiazole-2-carbaldehyde: C₈H₁₁NOS, MW 169.24 ).

Key Comparative Analysis

Substituent Effects on Physicochemical Properties

- Steric and Lipophilic Effects : The tert-butyl group (2-tert-butyl analog) increases steric bulk and lipophilicity compared to smaller substituents like isopropyl or electron-withdrawing groups (e.g., 4-bromophenyl ). This enhances membrane permeability but may reduce solubility.

- Electronic Effects : Fluorinated analogs (e.g., 2-(1,1-difluoroethyl)-) exhibit strong inductive electron-withdrawing effects, altering reactivity in nucleophilic additions . In contrast, the tert-butyl group is electron-donating, stabilizing adjacent electrophilic centers.

生物活性

2-Tert-butyl-1,3-thiazole-4-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a thiazole ring that includes both sulfur and nitrogen atoms, with a tert-butyl group and an aldehyde functional group at the 4-position. This unique structure contributes to its chemical reactivity and biological interactions, allowing it to engage with various biological targets.

The compound exhibits multiple biological activities through various mechanisms:

- Enzyme Inhibition : It has been reported to interact with specific enzymes, acting either as an inhibitor or an activator. This modulation can influence gene expression and metabolic pathways significantly.

- Antimicrobial Activity : The compound shows potential antibacterial and antifungal properties, likely due to its ability to disrupt microbial cell wall synthesis or membrane integrity.

- Anticancer Effects : Preliminary studies indicate that it may induce apoptosis in cancer cells or inhibit cell proliferation pathways .

Biological Activities

The biological activities of this compound can be summarized as follows:

Anticancer Activity

In vitro studies have shown that this compound exhibits significant cytotoxicity against HepG2 hepatocellular carcinoma cells. Using MTT assays, researchers found that the compound effectively reduced cell viability at concentrations as low as 10 µM, indicating its potential as an anticancer agent .

Anticonvulsant Properties

Research involving picrotoxin-induced convulsion models demonstrated that derivatives of thiazole compounds could significantly reduce seizure activity. The median effective dose (ED50) for related compounds was found to be approximately 18.4 mg/kg, suggesting that modifications to the thiazole structure can enhance anticonvulsant efficacy .

Biochemical Pathways

The compound is involved in several metabolic pathways:

- Metabolic Interactions : It interacts with various enzymes and cofactors, influencing metabolic flux and levels of metabolites within cells.

- Transport Mechanisms : Specific transporters mediate its distribution within tissues, affecting its localization and bioavailability.

常见问题

Q. What are the standard synthetic routes for preparing 2-tert-butyl-1,3-thiazole-4-carbaldehyde, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step strategies, such as cyclocondensation of thiourea derivatives with α-haloketones or aldehydes. For example:

Thiazole ring formation : React tert-butyl-substituted thiourea with a brominated aldehyde precursor under basic conditions (e.g., K₂CO₃ in DMF).

Aldehyde functionalization : Protect the aldehyde group during synthesis using acetal-protecting groups, followed by deprotection under acidic conditions (e.g., HCl in THF).

Optimization includes:

Q. What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR spectroscopy : Confirm tert-butyl (δ 1.3–1.5 ppm, singlet) and aldehyde proton (δ 9.8–10.2 ppm) signals.

- HPLC : Assess purity (95–97% in commercial samples) using C18 columns with acetonitrile/water gradients .

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 169.2 (C₈H₁₁NOS) .

- FTIR : Identify aldehyde C=O stretch (~1700 cm⁻¹) and thiazole C=N absorption (~1600 cm⁻¹) .

Q. What safety precautions are critical when handling this compound?

Answer:

- Personal protection : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and ignition sources (flammable aldehydes) .

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can conformational analysis and computational modeling (e.g., DFT) guide the design of derivatives for drug development?

Answer:

- DFT calculations : Optimize geometry to predict reactive sites (e.g., aldehyde for Schiff base formation) and electronic properties (HOMO-LUMO gaps for redox activity).

- Docking studies : Screen derivatives against target proteins (e.g., kinases, as seen in Dabrafenib’s thiazole scaffold) to prioritize synthesis .

- Crystal packing analysis : Resolve steric effects of the tert-butyl group on molecular interactions .

Q. How should researchers address contradictions in reported purity or spectroscopic data across sources?

Answer:

- Cross-validation : Compare NMR/HPLC data with independent syntheses or certified reference materials.

- Batch analysis : Assess variability in commercial samples (e.g., 95% vs. 97% purity) using orthogonal methods (e.g., Karl Fischer titration for moisture content) .

- Synthetic reproducibility : Document reaction conditions (solvent, catalyst) to trace impurities (e.g., unreacted thiourea).

Q. What strategies are effective for derivatizing the aldehyde group into bioactive compounds?

Answer:

- Schiff base formation : React with amines (e.g., anilines) to generate imines for antimicrobial screening.

- Reductive amination : Convert aldehyde to amine derivatives using NaBH₃CN and primary amines.

- Peptide coupling : Use aldehyde as a handle for click chemistry (e.g., hydrazone ligation) to conjugate with biomolecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。